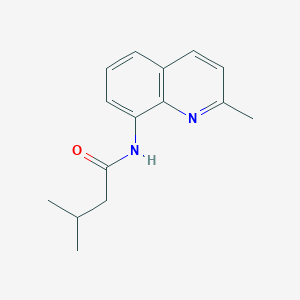![molecular formula C28H29N3O4 B243823 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243823.png)
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide, also known as DPBA, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DPBA is a piperazine derivative that has a benzamide group attached to it. The compound has been synthesized using different methods, and it has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is not fully understood, but it has been suggested that the compound acts as a modulator of various signaling pathways. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in the regulation of cell growth and proliferation. The compound has also been shown to activate the ERK1/2 signaling pathway, which is involved in the regulation of cell survival and differentiation.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have low toxicity, and it has been well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. The compound has also shown promising results in various assays, including cell viability assays, apoptosis assays, and inflammation assays. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain assays. The compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications. The development of more potent analogs of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide could lead to the discovery of more effective therapeutic agents for various diseases. The investigation of the compound's mechanism of action could provide insights into the signaling pathways that are involved in its activity. The evaluation of 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide's potential therapeutic applications could lead to the development of new treatments for cancer and neurological disorders.
Conclusion:
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide is a synthetic compound that has shown promising results in scientific research. The compound has been synthesized using different methods, and it has been studied for its potential applications in various fields. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for neurological disorders. The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-tolerated nature. However, 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has some limitations, including its limited solubility in water and relatively short half-life. There are several future directions for 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide research, including the development of more potent analogs, the investigation of the compound's mechanism of action, and the evaluation of its potential therapeutic applications.
Méthodes De Synthèse
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide can be synthesized using different methods, including the reaction of piperazine with 4-aminobenzoyl chloride and 4-(4-bromophenyl)-3-buten-2-one. Another method involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with 4-(4-aminophenyl)piperazine in the presence of potassium carbonate. The compound can also be synthesized using a one-pot reaction of 4-(4-bromophenyl)-3-buten-2-one, 4-(4-aminophenyl)piperazine, and 4-methoxybenzoyl chloride. These methods have been reported in the literature, and they have yielded good results in terms of purity and yield.
Applications De Recherche Scientifique
2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neurosciences. The compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. 2,4-dimethoxy-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have a positive effect on memory and learning, and it has been suggested as a potential therapeutic agent for these disorders.
Propriétés
Formule moléculaire |
C28H29N3O4 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-34-24-13-14-25(26(20-24)35-2)28(33)29-22-9-11-23(12-10-22)30-16-18-31(19-17-30)27(32)15-8-21-6-4-3-5-7-21/h3-15,20H,16-19H2,1-2H3,(H,29,33)/b15-8+ |
Clé InChI |
ZVHVRHKPKPPUHZ-OVCLIPMQSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)


![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)